Cas no 1036712-61-4 ((3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine)

(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Chemical and Physical Properties
Names and Identifiers
-
- (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
- N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine
- (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
- N-(3-Bromo-4-fluorobenzyl)-2,2-dimethoxyethan-1-amine
-
- Inchi: 1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3
- InChI Key: ZKXDPSKJJGYMAI-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)CNCC(OC)OC)F
Computed Properties
- Exact Mass: 291.027
- Monoisotopic Mass: 291.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 30.5
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B702250-10mg |
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine |
1036712-61-4 | 10mg |
$ 50.00 | 2022-06-01 | ||
TRC | B702250-50mg |
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine |
1036712-61-4 | 50mg |
$ 115.00 | 2022-06-01 | ||
TRC | B702250-100mg |
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine |
1036712-61-4 | 100mg |
$ 185.00 | 2022-06-01 |
(3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine Related Literature
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine
Recent Advances in the Study of (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine (CAS: 1036712-61-4)
In recent years, the compound (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine (CAS: 1036712-61-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting central nervous system (CNS) disorders and infectious diseases.
The latest research has focused on elucidating the pharmacological properties and synthetic pathways of this compound. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as a key intermediate in the synthesis of potent kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The study demonstrated that the bromo-fluoro substitution on the benzyl ring enhances the compound's binding affinity to specific kinase targets, while the dimethoxy-ethylamine moiety improves its solubility and bioavailability.
Another significant advancement comes from a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which explored the compound's utility in designing protease inhibitors. The researchers found that (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine serves as a versatile scaffold for modifying protease binding sites, leading to improved inhibitory activity against viral proteases, including those of SARS-CoV-2 and HIV.
In addition to its therapeutic potential, recent studies have also investigated the compound's safety profile and metabolic stability. A preclinical toxicology study conducted by a leading pharmaceutical company indicated that the compound exhibits low cytotoxicity and favorable pharmacokinetic properties, making it a viable candidate for further drug development. However, researchers noted the need for additional in vivo studies to fully assess its long-term effects.
The synthesis of (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine has also seen methodological improvements. A 2023 report in Organic Process Research & Development described a scalable and cost-effective synthetic route, utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. This advancement is expected to facilitate larger-scale production for clinical trials and industrial applications.
Looking ahead, the compound's multifunctional nature positions it as a valuable tool in drug discovery. Ongoing research is exploring its potential in other areas, such as neurodegenerative diseases and antibiotic resistance. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine (CAS: 1036712-61-4) represents a promising chemical entity with broad applications in medicinal chemistry. Its structural versatility, combined with recent advancements in synthesis and pharmacological evaluation, underscores its potential to address unmet medical needs. Future studies will likely focus on optimizing its therapeutic efficacy and safety, paving the way for its integration into next-generation pharmaceuticals.
1036712-61-4 ((3-Bromo-4-fluoro-benzyl)-(2,2-dimethoxy-ethyl)-amine) Related Products
- 2137543-22-5((2-{[Ethyl(methyl)amino]methyl}-1-(propan-2-yl)cyclopropyl)methanol)
- 1798543-87-9(N'-(2,5-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide)
- 2229257-08-1(1-(6-methoxy-5-methylpyridin-3-yl)prop-2-en-1-one)
- 51012-65-8(2-bromo-1-(2-methylphenyl)ethan-1-one)
- 845290-87-1(1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine)
- 2248313-01-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate)
- 1049436-46-5(1-(2-chlorophenyl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}methanesulfonamide)
- 957061-02-8((4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid)
- 23145-65-5(4-(Bromomethyl)-2-methoxy-1-nitrobenzene)
- 1353119-31-9((2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)



